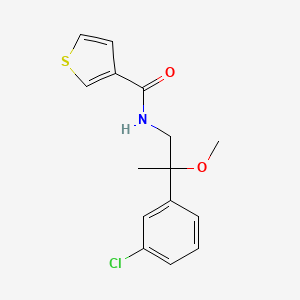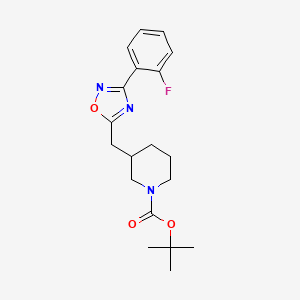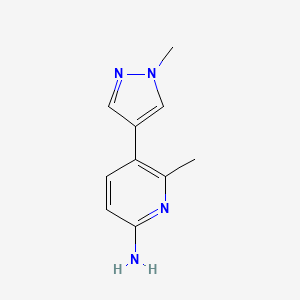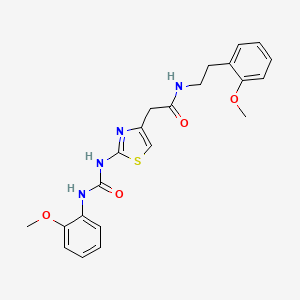![molecular formula C15H15NO2 B2933195 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 164736-53-2](/img/structure/B2933195.png)
1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound. Based on its name, it contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “cyclopenta[b]” part suggests that this pyrrole ring is fused with a cyclopentane ring . The “1-benzyl” part indicates that there is a benzyl group attached to the first carbon of the pyrrole ring . The “2-carboxylic acid” part means that there is a carboxylic acid functional group attached to the second carbon of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr pyrrole synthesis or another similar method . The benzyl group and the carboxylic acid group could be introduced through various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. The aromaticity of the pyrrole ring and the presence of the benzyl group would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrrole ring, the benzyl group, and the carboxylic acid group. The pyrrole ring is aromatic and can participate in electrophilic aromatic substitution reactions . The benzyl group can be involved in various reactions, such as oxidation or reduction . The carboxylic acid group can participate in various reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrole ring, the benzyl group, and the carboxylic acid group. For example, the compound might have a relatively high boiling point due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds .Applications De Recherche Scientifique
Antimicrobial Agent Development
This compound has been evaluated for its potential as an antimicrobial agent. Derivatives of this compound have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for future drug discovery and development as an antibacterial agent .
Antifungal Applications
The structural framework of the compound is conducive to antifungal activity. This is particularly relevant in the development of new antifungal agents, which could be crucial in addressing drug-resistant fungal infections .
Coordination Chemistry
Derivatives of this compound, such as Schiff bases, have been used as chelating ligands in coordination chemistry. These compounds exhibit photochromic and thermochromic characteristics, making them useful in various chemical applications .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds. Heterocycles containing nitrogen and sulfur atoms are significant due to their versatile synthetic applicability and pharmacological properties .
Pharmaceutical Intermediates
The compound’s structure is beneficial for creating pharmaceutical intermediates. These intermediates can be further modified to enhance their pharmacological effects or to create new drugs with specific therapeutic actions .
Chemical Synthesis and Material Science
Scientists have utilized this compound in various areas of research, including material science and chemical synthesis. Its properties can be leveraged to create materials with specific desired characteristics .
Analytical Chemistry Applications
In analytical chemistry, the compound can be used for method development and validation, serving as a standard or reference compound due to its well-defined structure and properties .
Biopharma Production
The compound’s derivatives are also explored in biopharma production, where they may play a role in the synthesis of biologically active molecules or as part of the drug formulation process .
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism of action would depend on the specific reaction conditions and the other reactants .
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential drug . If it’s a useful reagent in chemical reactions, research could be conducted to optimize its use and explore new reactions .
Propriétés
IUPAC Name |
1-benzyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-12-7-4-8-13(12)16(14)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPAULHOBIMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2933112.png)
![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2933123.png)




![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)

![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)
